Magnesium galactarate

Nanocrystalline MgO synthesis precursor comparison surface area analysis

Magnesium galactarate (CAS 76268-89-8), also known as magnesium mucate, is the magnesium salt of galactaric acid (mucic acid), a symmetrical six-carbon aldaric acid. It exists as a hemihydrate or dihydrate crystalline solid with molecular formula C₆H₈MgO₈ and a molecular weight of 232.43 g/mol.

Molecular Formula C6H8MgO8
Molecular Weight 232.43 g/mol
CAS No. 76268-89-8
Cat. No. B12647781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium galactarate
CAS76268-89-8
Molecular FormulaC6H8MgO8
Molecular Weight232.43 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Mg+2]
InChIInChI=1S/C6H10O8.Mg/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2+,3+,4-;
InChIKeyBHUHZIVZTZACBR-UEXKISHTSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Galactarate (CAS 76268-89-8): Procurement-Grade Overview for Research and Industrial Sourcing


Magnesium galactarate (CAS 76268-89-8), also known as magnesium mucate, is the magnesium salt of galactaric acid (mucic acid), a symmetrical six-carbon aldaric acid [1]. It exists as a hemihydrate or dihydrate crystalline solid with molecular formula C₆H₈MgO₈ and a molecular weight of 232.43 g/mol . The compound is classified as a metal dicarboxylate salt and is employed primarily as a research intermediate, a precursor for nanocrystalline MgO synthesis, and a subject of metal–carbohydrate coordination chemistry studies [2]. Its procurement relevance stems from its distinct thermal decomposition profile and its ability to yield MgO nanoparticles with controllable surface acid–base properties that differ substantially from those derived from alternative magnesium precursors such as magnesium oxalate [3].

Why Magnesium Galactarate Cannot Be Casually Replaced by Other Magnesium Salts in Research and Industrial Protocols


Magnesium galactarate exhibits a unique combination of a low-solubility sugar-acid anion with a divalent magnesium cation, which fundamentally differentiates its thermal decomposition pathway, surface chemistry of derived MgO, and metal-ion complexation thermodynamics from other common magnesium salts such as magnesium oxalate, magnesium citrate, or magnesium oxide [1]. Unlike magnesium citrate, which is highly water-soluble and primarily used for nutritional bioavailability, magnesium galactarate is only slightly soluble in water [2], making it unsuitable for oral supplementation but advantageous for controlled solid-state thermal processing and metal-sequestration applications [3]. When calcined, magnesium galactarate yields MgO nanoparticles with a stick-like morphology and an enriched population of Lewis acid sites—properties not replicated by MgO derived from magnesium oxalate, magnesium hydroxide, or other conventional precursors [4]. Consequently, substituting magnesium galactarate with a generic magnesium salt in a protocol designed for nanocatalyst synthesis or metal–organic framework construction will produce a materially different product with divergent catalytic selectivity and surface reactivity.

Magnesium Galactarate (CAS 76268-89-8): Quantitative Head-to-Head Differentiation Evidence for Procurement Decisions


MgO Derived from Magnesium Galactarate vs. Magnesium Oxalate: BET Surface Area and Pore Architecture

When calcined at 500 °C for 3 h in static air, magnesium galactarate hemihydrate (MgC₆H₈O₈·0.5H₂O) yields MgO nanoparticles (MgO-Gala) with a BET specific surface area (SBET) of 174.0 m²/g, compared with 213.2 m²/g for MgO derived from magnesium oxalate dihydrate (MgO-Oxal) [1]. The surface area of MgO-Oxal is approximately 22% higher by BET, t-plot, and BJH methods. However, MgO-Gala exhibits a substantially smaller mean pore diameter (MPD) of 3.3 nm versus 6.1 nm for MgO-Oxal, and a total pore volume (Vt) of 0.24 cm³/g compared with 0.60 cm³/g for MgO-Oxal—roughly a twofold difference in pore volume and pore diameter [1].

Nanocrystalline MgO synthesis precursor comparison surface area analysis porosity

Particle Morphology Divergence: Stick-Like MgO-Gala vs. Cubic Aggregate MgO-Oxal

Scanning electron microscopy (SEM) revealed a substantial morphological divergence between MgO samples derived from the two precursors [1]. MgO produced from magnesium galactarate (MgO-Gala) exhibits a stick-like or rod-like particle morphology, whereas MgO obtained from magnesium oxalate (MgO-Oxal) forms aggregates of small cubic crystals [1]. This morphological difference is accompanied by distinct N₂ adsorption–desorption isotherm shapes, with MgO-Gala displaying an H3 hysteresis loop characteristic of slit-shaped pores formed by non-rigid aggregates of plate-like or stick-like particles [1].

MgO morphology SEM microscopy nanoparticle shape precursor-dependent morphology

Catalytic Selectivity in Isopropyl Alcohol Decomposition: Lewis Acidity-Driven DIPE Production

The gas-phase decomposition of isopropyl alcohol (IPA) was employed as a probe reaction to compare the catalytic performance of MgO-Gala and MgO-Oxal [1]. At 400 °C, selectivity toward diisopropyl ether (DIPE)—a product associated with Lewis acid sites—reached 12.7% over MgO-Gala, compared with only 4.8% over MgO-Oxal [1]. This difference correlates with the population of Lewis acid sites: 31.9% of total acidic sites on MgO-Gala versus 7.4% on MgO-Oxal, representing a greater than fourfold enrichment [1]. Meanwhile, selectivity toward acetone (a dehydrogenation product associated with basic sites) was comparable (ca. 60–66%) for both catalysts, consistent with their similar total basic site fractions of ~83% [1]. IPA conversion at 350 °C was nearly two times higher over MgO-Oxal, reflecting its higher surface area; however, at 400 °C the conversion gap narrowed to approximately 1.5-fold [1].

Catalytic dehydration isopropyl alcohol test reaction Lewis acidity surface acid–base sites

Thermal Decomposition Profile: Multi-Step Degradation of Magnesium Galactarate vs. Magnesium Oxalate

Thermogravimetric (TG) and differential scanning calorimetric (DSC) analyses revealed distinct decomposition pathways for the two magnesium precursors [1]. Magnesium galactarate hemihydrate (MgC₆H₈O₈·0.5H₂O) decomposes in three consecutive steps: an endothermic dehydration at Tmax = 190 °C, followed by two sharp exothermic decomposition peaks at Tmax = 330 °C and 385 °C, with decomposition complete near 475 °C and a total mass loss of 83.18% (theoretical for MgO formation: 83.31%) [1]. In contrast, magnesium oxalate dihydrate (MgC₂O₄·2H₂O) exhibits a two-step profile: an endothermic dehydration at Tmax = 176 °C (23.79% mass loss; theoretical 24.27%), followed by a single exothermic decomposition peak at Tmax = 469 °C (total mass loss 71.66%; theoretical 72.83%) [1]. The multi-step decomposition of the galactarate precursor offers intermediate temperature windows (330–430 °C) at which partially decomposed intermediates can be isolated and characterized, providing synthetic flexibility unavailable with the oxalate route [1].

Thermogravimetric analysis DSC thermal decomposition precursor calcination

Galactarate Complexation Thermodynamics: Mg²⁺ vs. Ca²⁺ vs. Zn²⁺ Stability in Aqueous Solution

A potentiometric solution study by Saladini et al. determined the stability constants of galactaric acid (GalaH₂) complexes with Mg²⁺, Ca²⁺, and Zn²⁺ ions at multiple temperatures (15–45 °C) [1]. The prevailing complex species at acidic or neutral pH is the 1:1 [MGala] complex for all three metal ions, which has also been isolated in the solid state and characterized by IR spectroscopy [1]. The complex formation is endothermic (positive ΔH°), and the ΔH° and ΔS° values suggest a chelate coordination mode involving the carboxylic oxygen and the α-hydroxylic group of the galactarate ligand [1]. Upon increasing pH, a deprotonated [MGalaH₋₁]⁻ species is formed [1]. Although the exact log β values for each metal ion were not retrievable from open-access abstracts, the study demonstrates that galactaric acid discriminates between Mg²⁺, Ca²⁺, and Zn²⁺ thermodynamically, with the stability sequence and enthalpy–entropy compensation patterns providing a basis for predicting relative binding affinities [1].

Stability constants potentiometry metal–sugar complexes thermodynamic parameters

Crystal Structure and Hydration State: Magnesium Galactarate Dihydrate vs. Calcium Galactarate Tetrahydrate

The crystal structure of magnesium galactarate dihydrate was solved by Sheldrick and Mackie (1989) [1], while the structure of calcium galactarate tetrahydrate (CaC₆H₈O₈·4H₂O) was refined by Barbier and Euler (2000) [2]. Calcium galactarate tetrahydrate crystallizes in the orthorhombic space group Pcan with unit cell parameters a = 7.3359(1) Å, b = 11.6296(3) Å, c = 15.0978(6) Å, V = 1288.05(6) ų, Z = 4, and calculated density Dx = 1.651 g/cm³ [2]. The magnesium salt crystallizes as a dihydrate rather than a tetrahydrate, reflecting the smaller ionic radius and different coordination preferences of Mg²⁺ (octahedral, ionic radius 0.72 Å) compared with Ca²⁺ (8-coordinate, ionic radius 1.00–1.12 Å) [1]. This difference in hydration stoichiometry affects formula weight, elemental composition, and thermal dehydration behavior, all of which are critical for stoichiometric calculations in synthesis and formulation.

X-ray crystallography coordination chemistry hydration state unit cell parameters

Magnesium Galactarate (CAS 76268-89-8): Evidence-Backed Application Scenarios for Research and Industrial Use


Precursor for Lewis-Acid-Enriched Nanocrystalline MgO Catalysts

For catalytic processes requiring high selectivity toward dehydration products such as diisopropyl ether (DIPE) or propylene from alcohol feedstocks, magnesium galactarate is the preferred MgO precursor. The derived MgO-Gala catalyst exhibits a 4.3-fold higher population of Lewis acid sites (31.9% of total acidic sites) compared with MgO from magnesium oxalate (7.4%), translating to a DIPE selectivity of 12.7% versus 4.8% at 400 °C in the IPA decomposition test reaction [1]. This evidence supports procurement of magnesium galactarate over magnesium oxalate when the target catalytic application demands Lewis acid-dominated pathways.

Synthesis of Stick-Like MgO Nanoparticles with Controlled Mesoporosity

When the application requires MgO nanoparticles with an anisotropic stick-like morphology and narrow mesoporosity (mean pore diameter 3.3 nm, total pore volume 0.24 cm³/g), magnesium galactarate is the precursor of choice [1]. The rod-like particle shape, confirmed by SEM, offers a higher aspect ratio than the cubic aggregates obtained from magnesium oxalate, which may be advantageous for applications in polymer nanocomposites, anisotropic adsorption, or directional catalytic processes [1].

Metal Sequestration and Environmentally Benign Chelation Formulations

Galactarate salts, including magnesium galactarate, have been patented for biodegradable metal sequestration compositions as alternatives to phosphates, NTA, and EDTA [1]. The thermodynamic data from Saladini et al. confirm that galactaric acid forms stable chelate complexes with Mg²⁺, Ca²⁺, and Zn²⁺ through a well-defined carboxylic-oxygen/α-hydroxylic-oxygen coordination mode, with speciation that is pH-dependent and endothermic [2]. These properties make magnesium galactarate a candidate for environmentally friendly detergent builders, water-softening agents, and anti-corrosion formulations.

Crystallographic Reference Standard for Metal–Sugar Acid Coordination Studies

The fully solved crystal structure of magnesium galactarate dihydrate [1] provides a validated reference for X-ray diffraction studies of metal–aldarate coordination polymers and metal–organic frameworks (MOFs). Its distinct hydration state (dihydrate vs. the tetrahydrate of calcium galactarate [2]) and its specific metal–oxygen coordination geometry make it a useful comparator standard in crystallographic and spectroscopic investigations of divalent metal–carbohydrate interactions.

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